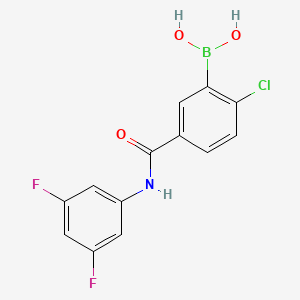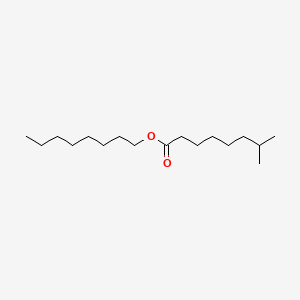
(,6E)-3,7-Dimethyl-2,6-octadienyl cinnamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(,6E)-3,7-Dimethyl-2,6-octadienyl cinnamate is an organic compound that belongs to the class of cinnamates. Cinnamates are esters of cinnamic acid and are known for their pleasant aroma and potential biological activities. This compound is characterized by its unique structure, which includes a cinnamate moiety attached to a dimethyl-octadienyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (,6E)-3,7-Dimethyl-2,6-octadienyl cinnamate typically involves the esterification of cinnamic acid with an appropriate alcohol. One common method is the Fischer esterification, where cinnamic acid reacts with 3,7-dimethyl-2,6-octadienol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized enzymes as catalysts in a continuous-flow microreactor has been explored to achieve high conversion rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
(,6E)-3,7-Dimethyl-2,6-octadienyl cinnamate can undergo various chemical reactions, including:
Oxidation: The double bonds in the octadienyl chain can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to yield cinnamic acid and the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Cinnamic acid and 3,7-dimethyl-2,6-octadienol.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the fragrance industry due to its pleasant aroma.
Mechanism of Action
The biological activities of (,6E)-3,7-Dimethyl-2,6-octadienyl cinnamate are attributed to its ability to interact with cellular targets. For instance, its antimicrobial activity may involve the disruption of microbial cell membranes, leading to cell lysis . Its antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Methyl cinnamate: Another ester of cinnamic acid, known for its fragrance and flavoring properties.
Ethyl cinnamate: Similar to methyl cinnamate but with an ethyl group, used in perfumes and flavorings.
Cinnamyl cinnamate: An ester formed from cinnamyl alcohol and cinnamic acid, used in cosmetics and fragrances.
Uniqueness
(,6E)-3,7-Dimethyl-2,6-octadienyl cinnamate stands out due to its unique structure, which combines the aromatic cinnamate moiety with a branched aliphatic chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
71605-84-0 |
|---|---|
Molecular Formula |
C19H24O2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
[(2E)-3,7-dimethylocta-2,6-dienyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C19H24O2/c1-16(2)8-7-9-17(3)14-15-21-19(20)13-12-18-10-5-4-6-11-18/h4-6,8,10-14H,7,9,15H2,1-3H3/b13-12+,17-14+ |
InChI Key |
JCWXWRIQSPDSKY-MIFVOYFBSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/COC(=O)/C=C/C1=CC=CC=C1)/C)C |
Canonical SMILES |
CC(=CCCC(=CCOC(=O)C=CC1=CC=CC=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


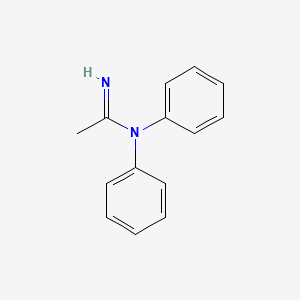
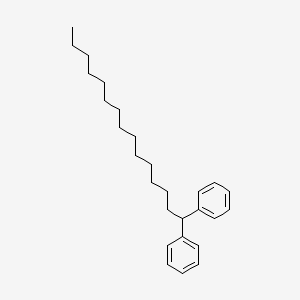
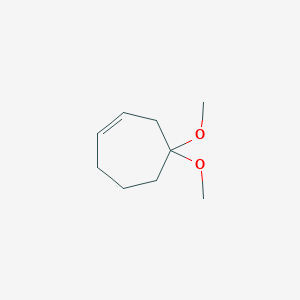
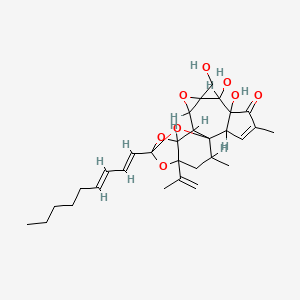
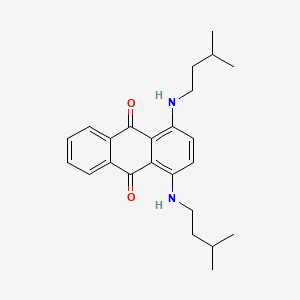


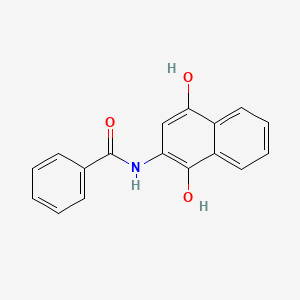

![4-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-4-ium iodide](/img/structure/B12647574.png)

![2-[[(3S)-3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl]oxy]acetic acid](/img/structure/B12647590.png)
